

Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate chemical properties

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Compound of Interest

Compound Name: *Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate*

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Technical Guide: Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate is a substituted pyrrolidine derivative. The pyrrolidine ring is a core structural motif found in numerous natural products and synthetic compounds with significant biological activity. The presence of an amino group, a methyl ester, and an N-benzyl group provides multiple functionalization points, making this compound a potentially valuable intermediate in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the available chemical properties, synthetic approaches, and potential biological relevance of **Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate** and its hydrochloride salt.

Chemical Properties

Detailed experimental data for **Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate** is not extensively available in public literature. The majority of accessible information pertains to its hydrochloride salt, which is more commonly supplied for research purposes due to its increased stability and solubility in aqueous media.^[1]

Physicochemical Data

A summary of the available and predicted physicochemical properties is presented in Table 1. It is important to note that experimental values for the free base are largely absent from the literature.

Property	Value	Source
IUPAC Name	Methyl 3-amino-1-(phenylmethyl)pyrrolidine-3-carboxylate	N/A
Synonyms	3-Amino-1-benzyl-pyrrolidine-3-carboxylic acid methyl ester	[1]
CAS Number	Not available for free base. 145602-88-6 for Hydrochloride salt.	[1]
Molecular Formula	C ₁₃ H ₁₈ N ₂ O ₂	Calculated
Molecular Weight	234.30 g/mol	Calculated
Appearance	Yellow to brown solid or liquid mixture (for Hydrochloride salt)	[1]
Solubility	Soluble in water (for Hydrochloride salt)	[1]
Melting Point	Data not available	N/A
Boiling Point	Data not available	N/A
pKa	Data not available	N/A

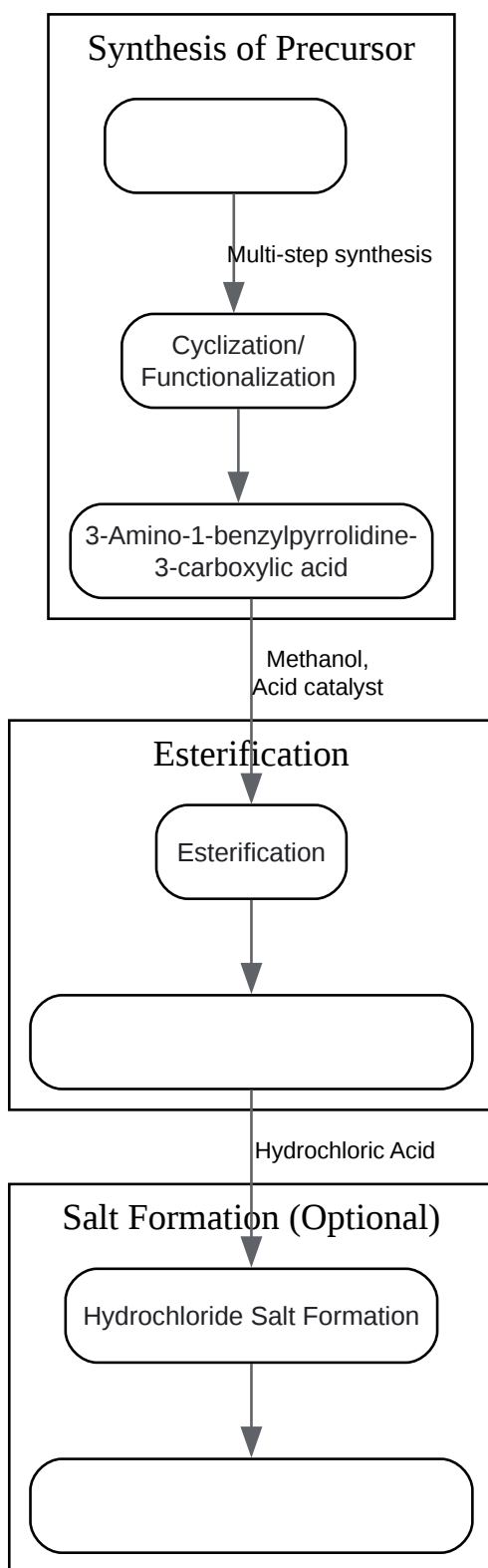
Spectral Data

No specific experimental spectral data (NMR, IR, Mass Spectrometry) for **Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate** or its hydrochloride salt has been identified in the reviewed literature.

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of **Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate** is not publicly available. However, the general synthetic route can be inferred from common organic chemistry principles and information on related compounds. The synthesis is expected to proceed via a two-step process: the synthesis of the carboxylic acid precursor, followed by its esterification.

General Synthetic Workflow



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Caption: General synthetic workflow for **Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate**.

Experimental Protocols (Hypothetical)

While a specific protocol is unavailable, a plausible experimental approach based on established chemical reactions is outlined below. These are generalized procedures and would require optimization.

1. Synthesis of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid (Precursor)

The synthesis of the carboxylic acid precursor is a critical step. Various methods for the synthesis of substituted pyrrolidines have been reported in the literature. One potential route could involve a multi-step synthesis starting from commercially available materials, possibly involving a Michael addition or a similar cyclization strategy to form the pyrrolidine ring, followed by the introduction of the amino and benzyl groups.

2. Esterification to form **Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate**

A common method for the esterification of an amino acid is Fischer esterification.

- **Reaction:** 3-Amino-1-benzylpyrrolidine-3-carboxylic acid would be dissolved in methanol, which acts as both the solvent and the reactant.
- **Catalyst:** A strong acid catalyst, such as sulfuric acid or thionyl chloride, would be added to the solution.
- **Conditions:** The reaction mixture would likely be heated to reflux for several hours to drive the equilibrium towards the ester product.
- **Workup and Purification:** After the reaction is complete, the excess methanol would be removed under reduced pressure. The residue would then be neutralized with a base, and the product extracted with an organic solvent. Purification would likely be achieved through column chromatography.

3. Formation of the Hydrochloride Salt

To improve handling and solubility, the free base can be converted to its hydrochloride salt.

- **Procedure:** The purified **Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate** would be dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate.

- Reagent: A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) would be added dropwise to the solution of the free base.
- Isolation: The hydrochloride salt, being less soluble in the organic solvent, would precipitate out of the solution and could be collected by filtration, washed with cold solvent, and dried under vacuum.

Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature regarding the biological activity or the involvement of **Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate** in any signaling pathways. However, the pyrrolidine-3-carboxylate scaffold is present in a variety of compounds with known biological activities.

Derivatives of substituted pyrrolidines have been investigated for a range of therapeutic applications, including as:

- Enzyme inhibitors: The rigid pyrrolidine ring can serve as a scaffold to position functional groups for interaction with the active sites of enzymes.
- Receptor agonists and antagonists: The stereochemistry and substitution pattern of the pyrrolidine ring can be tailored to achieve selective binding to various receptors.
- Anticancer and antiviral agents: Some pyrrolidine-functionalized nucleoside analogs have been synthesized and evaluated for their potential as anticancer and antiviral drugs.

Given the structural features of **Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate**, it could be hypothesized to have potential activity in the central nervous system, due to the presence of the N-benzyl group which can influence lipophilicity and potential for crossing the blood-brain barrier. However, without experimental data, this remains speculative.

Due to the lack of specific biological data, no signaling pathway diagrams can be generated at this time.

Conclusion

Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate is a chemical entity with potential as a building block in the synthesis of more complex molecules for pharmaceutical and research applications. While a comprehensive profile of its chemical and biological properties is not yet publicly available, this guide provides a summary of the existing knowledge and outlines a plausible synthetic route. Further experimental investigation is required to fully characterize this compound and explore its potential applications in drug discovery and development. Researchers working with this compound should perform their own analytical characterization to confirm its identity and purity.

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References

- 1. N-Benzyl-3-sulfonamidopyrrolidines as Inhibitors of Cell Division in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
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